Cas no 1261794-76-6 (2-Iodo-6-nitromandelic acid)

2-Iodo-6-nitromandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Iodo-6-nitromandelic acid
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- インチ: 1S/C8H6INO5/c9-4-2-1-3-5(10(14)15)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
- InChIKey: WOCCCRZKGZRZFY-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=CC(=C1C(C(=O)O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 322.92907 g/mol
- どういたいしつりょう: 322.92907 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 103
- ぶんしりょう: 323.04
2-Iodo-6-nitromandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013033506-250mg |
2-Iodo-6-nitromandelic acid |
1261794-76-6 | 97% | 250mg |
470.40 USD | 2021-06-22 | |
Alichem | A013033506-500mg |
2-Iodo-6-nitromandelic acid |
1261794-76-6 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
Alichem | A013033506-1g |
2-Iodo-6-nitromandelic acid |
1261794-76-6 | 97% | 1g |
1,534.70 USD | 2021-06-22 |
2-Iodo-6-nitromandelic acid 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
2-Iodo-6-nitromandelic acidに関する追加情報
2-Iodo-6-Nitromandelic Acid: A Comprehensive Overview
The compound CAS No. 1261794-76-6, commonly referred to as 2-Iodo-6-Nitromandelic Acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with 2-Iodo-6-Nitromandelic Acid, providing a comprehensive understanding of its role in modern chemical research.
2-Iodo-6-Nitromandelic Acid is an aromatic compound featuring a mandelic acid backbone with substituents at the 2 and 6 positions. The presence of an iodine atom at the 2-position and a nitro group at the 6-position imparts distinctive electronic and steric properties to the molecule. These features make it an interesting candidate for exploring reactivity in synthetic chemistry. Recent studies have highlighted its utility as a versatile building block in the construction of complex organic molecules, particularly in the synthesis of bioactive compounds.
The synthesis of 2-Iodo-6-Nitromandelic Acid involves a multi-step process that typically begins with the nitration of mandelic acid. This step is followed by iodination at the ortho position relative to the nitro group, ensuring regioselectivity through appropriate directing groups. Researchers have optimized these steps to achieve high yields and purity, which are critical for downstream applications. The use of modern catalytic systems and green chemistry principles has further enhanced the efficiency of these synthetic protocols.
2-Iodo-6-Nitromandelic Acid has found applications in diverse areas, including drug discovery, material science, and analytical chemistry. In drug discovery, its iodinated moiety facilitates radiolabeling, making it valuable for imaging studies in nuclear medicine. Recent research has explored its potential as a precursor for designing radiopharmaceuticals targeting specific receptors or enzymes. Additionally, the nitro group provides opportunities for functionalization, enabling the creation of bioisosteres with tailored pharmacokinetic profiles.
In material science, 2-Iodo-6-Nitromandelic Acid serves as a precursor for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a bridging ligand between metal ions has been exploited to design porous materials with applications in gas storage and catalysis. Recent studies have demonstrated its role in enhancing the stability and selectivity of MOFs under various conditions.
The reactivity of 2-Iodo-6-Nitromandelic Acid is influenced by both its electron-withdrawing groups and its aromaticity. The nitro group at position 6 exerts an electron-withdrawing effect through resonance, while the iodine atom at position 2 introduces steric hindrance and contributes to electronic modulation via its polarizability. These properties make it an excellent substrate for exploring various chemical transformations, such as nucleophilic aromatic substitution and cross-coupling reactions.
In terms of safety considerations, handling CAS No. 1261794-76-6 requires adherence to standard laboratory protocols due to its potential irritancy and toxicity when exposed to biological systems. Proper protective equipment and ventilation should be employed during synthesis and manipulation to ensure worker safety.
The future outlook for 2-Iodo-6-Nitromandelic Acid is promising, with ongoing research focusing on expanding its applications in medicinal chemistry and materials science. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new potentials for this compound, contributing to advancements in healthcare technologies.
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